![molecular formula C19H21F3N2O B7152705 1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol](/img/structure/B7152705.png)
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol is a complex organic compound that features a piperidine ring substituted with fluorine atoms and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of the fluorine atoms via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination of the corresponding ketone or aldehyde.
Coupling Reactions: Use of coupling reactions such as Suzuki-Miyaura coupling to introduce the difluorophenyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce various amine derivatives.
Scientific Research Applications
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Biological Research: Used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: Potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s fluorine atoms and amine group play crucial roles in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-chlorophenyl]piperidin-4-ol: Similar structure but with a chlorine atom instead of fluorine.
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-bromophenyl]piperidin-4-ol: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
1-[4-[[(3,5-Difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol is unique due to the presence of multiple fluorine atoms, which can significantly influence its chemical properties, such as lipophilicity, metabolic stability, and binding affinity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[[(3,5-difluorophenyl)methylamino]methyl]-2-fluorophenyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c20-15-7-14(8-16(21)10-15)12-23-11-13-1-2-19(18(22)9-13)24-5-3-17(25)4-6-24/h1-2,7-10,17,23,25H,3-6,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIAEJRWZWLMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)CNCC3=CC(=CC(=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-Bromofuran-2-yl)-5-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]-1,2,4-oxadiazole](/img/structure/B7152634.png)
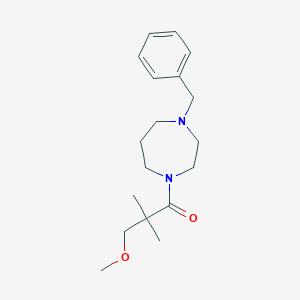
![3-methoxy-2,2-dimethyl-N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]propanamide](/img/structure/B7152649.png)
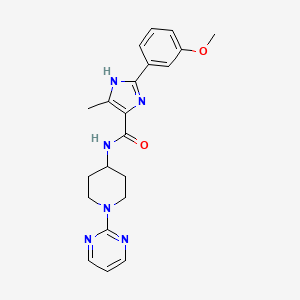
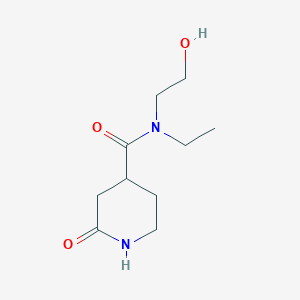
![5-[(4-methylpyrazol-1-yl)methyl]-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7152667.png)
![3-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]-5-(methoxymethyl)-1,3,4-oxadiazol-2-one](/img/structure/B7152670.png)
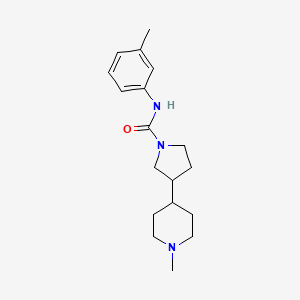
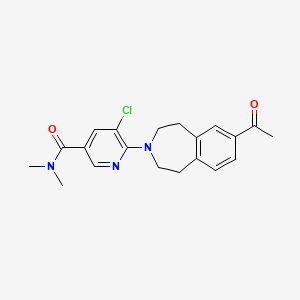
![1-[3-Ethyl-4-(2-hydroxypropyl)piperazin-1-yl]-3-methoxy-2,2-dimethylpropan-1-one](/img/structure/B7152683.png)
![N-(4-chlorophenyl)-2-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]acetamide](/img/structure/B7152687.png)
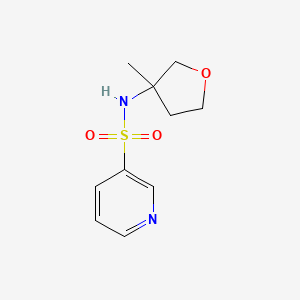
![2-[1-(3-Bromo-4-methylphenyl)sulfonylpyrrolidin-3-yl]-1-methylimidazole](/img/structure/B7152699.png)
